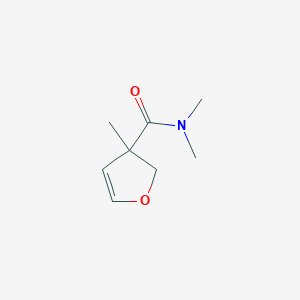![molecular formula C17H10N2O5 B065550 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid CAS No. 169038-57-7](/img/structure/B65550.png)
4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid, also known as MDIQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug development. MDIQ is a derivative of indoloquinazoline, which is a class of compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mechanism Of Action
The mechanism of action of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and immune response. 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has been shown to exhibit antioxidant activity, which is beneficial for the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for scientific research. It also exhibits a wide range of biological activities, which makes it a versatile compound for drug development. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. In addition, its toxicity and pharmacokinetics have not been fully characterized, which makes it difficult to assess its safety and efficacy in vivo.
Future Directions
There are several future directions for the scientific research of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid. One direction is to further explore its mechanism of action and identify its molecular targets. This will provide valuable insights into its potential applications in drug development. Another direction is to optimize its pharmacokinetics and toxicity profile, which will facilitate its use in preclinical and clinical studies. Additionally, 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid can be used as a lead compound for the development of novel derivatives with improved biological activities and pharmacokinetics. Finally, 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid can be used as a tool compound to study the biological pathways and mechanisms that are involved in cancer, bacterial, and viral diseases.
Synthesis Methods
The synthesis of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid involves the reaction of 2-methyl-3-nitroaniline with ethyl 3-oxobutanoate in the presence of a catalyst, followed by a series of reactions that result in the formation of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid. The synthesis method has been optimized to yield high purity and high yield of 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid, which is essential for its use in scientific research.
Scientific Research Applications
4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. Its potential applications in drug development have been explored in several studies. For example, 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In addition, 4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid has been shown to inhibit the replication of the influenza virus.
properties
CAS RN |
169038-57-7 |
|---|---|
Product Name |
4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid |
Molecular Formula |
C17H10N2O5 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C17H10N2O5/c1-24-12-4-2-3-9-13(12)18-15-14(20)10-7-8(17(22)23)5-6-11(10)19(15)16(9)21/h2-7H,1H3,(H,22,23) |
InChI Key |
SEKOWWYZUHAEFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)C(=O)O |
synonyms |
Indolo[2,1-b]quinazoline-8-carboxylic acid, 6,12-dihydro-4-methoxy-6,12-dioxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



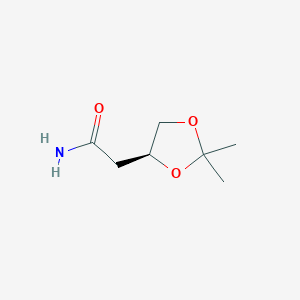


![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
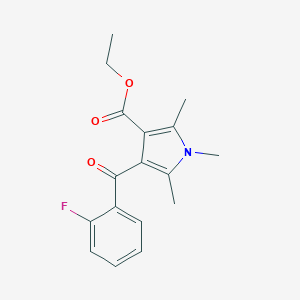

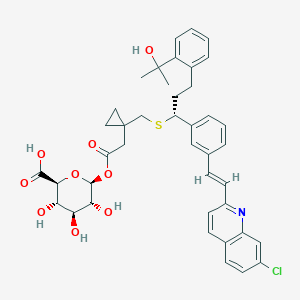
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)

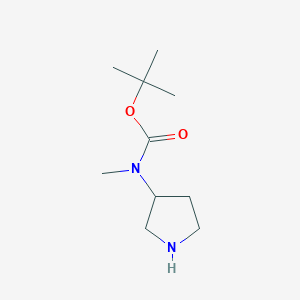
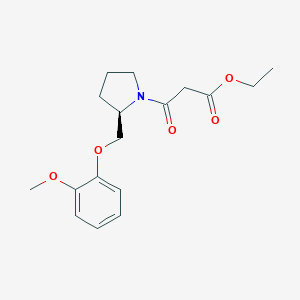
![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)

